2-(4-(Naphthalen-1-yl)phenyl)acetonitrile
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Overview
Description
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile is an organic compound that features a naphthalene ring attached to a phenyl group, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-yl)phenyl)acetonitrile typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions. The reaction proceeds as follows:
Reactants: 1-chloromethyl naphthalene, sodium cyanide, methanol, water.
Conditions: Boiling under reflux for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-(4-(Naphthalen-1-yl)phenyl)acetonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Similar structure but lacks the phenyl group.
9-(Naphthalen-1-yl)-10-(4-(Naphthalen-2-yl)phenyl)anthracene: Contains additional aromatic rings, used in OLEDs.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Similar aromatic structure, used in electronic applications.
Uniqueness
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile is unique due to its combination of a naphthalene ring, phenyl group, and acetonitrile group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C18H13N |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(4-naphthalen-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13N/c19-13-12-14-8-10-16(11-9-14)18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12H2 |
InChI Key |
VPSUEXPGJVSWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
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